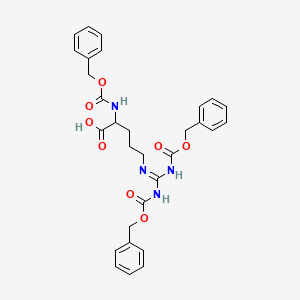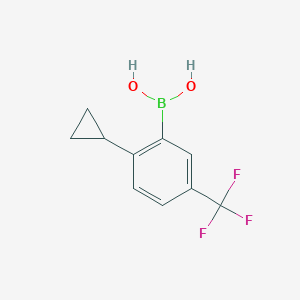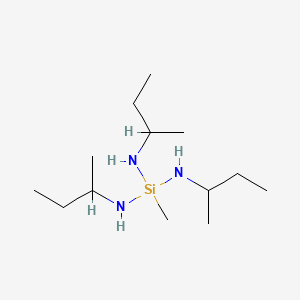
1-Chloro-4-(4-methoxystyryl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(4-methoxystyryl)benzene is an organic compound that belongs to the class of styrylbenzenes It consists of a benzene ring substituted with a chlorine atom and a methoxystyryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-4-(4-methoxystyryl)benzene can be synthesized through a multi-step process involving the following key steps:
Preparation of 4-methoxybenzaldehyde: This can be achieved by the methylation of 4-hydroxybenzaldehyde using dimethyl sulfate in the presence of a base.
Synthesis of 4-methoxycinnamaldehyde: The 4-methoxybenzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base to form 4-methoxycinnamaldehyde.
Formation of this compound: The final step involves the reaction of 4-methoxycinnamaldehyde with 1-chlorobenzene in the presence of a base and a catalyst, such as palladium on carbon, to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(4-methoxystyryl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine and methoxy groups on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives.
Nucleophilic Substitution: Products include substituted benzene derivatives with various nucleophiles.
Oxidation and Reduction: Products include quinones or dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(4-methoxysty
Eigenschaften
Molekularformel |
C15H13ClO |
|---|---|
Molekulargewicht |
244.71 g/mol |
IUPAC-Name |
1-chloro-4-[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13ClO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11H,1H3 |
InChI-Schlüssel |
BWZBFCCYRBLCTF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14070749.png)






![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate](/img/structure/B14070789.png)



